molecular formula C30H32N4O4S B2580097 N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-56-0

N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2580097
CAS No.: 689771-56-0
M. Wt: 544.67
InChI Key: YNIITZZRZMNSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and biochemical research. This compound features a complex molecular architecture that includes a 4-oxo-3,4-dihydroquinazolinone core, a morpholino ring, and substituted acetamide and benzyl groups. The quinazolinone scaffold is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets. The specific presence of the morpholine substituent at the 6-position and the (4-methoxyphenyl)methyl group at the N-3 position of the quinazoline core suggests potential for enhanced solubility and targeted biological activity, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a reference standard in the development of novel enzyme inhibitors, particularly for kinase targets where the quinazolinone pharmacophore is prevalent. Its mechanism of action is likely related to its ability to compete with ATP or other substrates for binding pockets on enzymes, thereby modulating signal transduction pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4S/c1-3-21-4-8-23(9-5-21)31-28(35)20-39-30-32-27-13-10-24(33-14-16-38-17-15-33)18-26(27)29(36)34(30)19-22-6-11-25(37-2)12-7-22/h4-13,18H,3,14-17,19-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIITZZRZMNSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated quinazolinone intermediate with morpholine.

    Attachment of the Aromatic Substituents: The aromatic substituents, such as the 4-ethylphenyl and 4-methoxyphenyl groups, are introduced through various coupling reactions, including Suzuki or Heck coupling.

    Final Assembly: The final compound is assembled through a series of condensation and acylation reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core or the aromatic substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic rings or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various quinazolinone derivatives, modified aromatic compounds, and substituted morpholine derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the quinazolinone core but differ in substituents, leading to variations in physicochemical properties, binding affinity, and pharmacological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Position 3 Substituent Position 6 Substituent Acetamide Side Chain Key Properties
Target Compound 3,4-dihydroquinazolin-4-one 4-methoxyphenylmethyl Morpholin-4-yl N-(4-ethylphenyl) Enhanced solubility (morpholine), moderate lipophilicity (4-ethylphenyl), potential kinase inhibition
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (763114-31-4) Same core 4-chlorophenyl H (unsubstituted) N-(2,4,6-trimethylphenyl) Higher lipophilicity (chloro and trimethyl groups), reduced solubility, possible CYP450 interactions
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide (525582-59-6) Same core Allyl H (unsubstituted) N-(4-chloro-2-methylphenyl) Increased electrophilicity (allyl group), potential reactivity with thiols; chloro group may enhance membrane permeability
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) Modified core (cyano-hydrazinylidene) 4-methoxyphenyl H (unsubstituted) N-(4-sulfamoylphenyl) Polar sulfamoyl group improves aqueous solubility; cyano group may confer metabolic stability

Key Findings :

Substituent Effects on Solubility: The morpholine group in the target compound likely enhances solubility compared to analogs with unsubstituted position 6 (e.g., 763114-31-4) or allyl groups (525582-59-6) . Sulfamoyl and cyano substituents (as in 13b) further increase polarity but may reduce blood-brain barrier penetration .

In contrast, chloro-substituted analogs (763114-31-4) may exhibit stronger but less selective binding due to higher lipophilicity .

Metabolic Stability :

  • Allyl-substituted compounds (525582-59-6) are prone to oxidation, whereas morpholine and methoxy groups in the target compound may confer resistance to metabolic degradation .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling of a pre-functionalized quinazolinone with a sulfanylacetamide derivative, similar to methods described for 13a–e . However, the morpholine and 4-methoxyphenylmethyl groups require additional protection/deprotection steps, increasing complexity compared to simpler analogs .

Biological Activity

N-(4-ethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C24H30N2O3S\text{C}_{24}\text{H}_{30}\text{N}_2\text{O}_3\text{S}

This structure features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that the compound exhibits its biological effects primarily through the modulation of protein kinases and other cellular pathways. The presence of morpholine and quinazoline moieties suggests potential interactions with various cellular targets, which may lead to altered signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds similar to this compound. For instance:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-70.65Apoptosis via p53 activation
Compound BA5491.47Cell cycle arrest at G0-G1 phase
Compound CHeLa2.78Inhibition of DNA replication

These findings indicate that similar compounds can induce cytotoxic effects in various cancer cell lines, suggesting that this compound may possess comparable antitumor activity.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity. Studies have reported:

Compound Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Compound DStaphylococcus aureus15
Compound EEscherichia coli20

These results suggest that the compound may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of N-(4-ethylphenyl)-2-{...} on MCF-7 breast cancer cells. The results demonstrated significant apoptosis induction through increased caspase activity and upregulation of pro-apoptotic proteins.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial potency against various pathogens. The compound exhibited notable activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the quinazolin-4-one core in this compound?

  • Methodological Answer : The quinazolin-4-one scaffold can be synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, stepwise addition of acetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂, followed by gradient TLC purification and recrystallization, achieved a 58% yield in a morpholine-containing analog . Key parameters include stoichiometric control (e.g., 1:3 molar ratio of substrate to base) and solvent polarity adjustments to minimize side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ESI/APCI(+) mass spectrometry (to confirm molecular ion peaks, e.g., m/z 347 [M+H]⁺) and ¹H/¹³C NMR. For instance, characteristic signals such as δ 7.69 ppm (broad singlet for NH) and δ 169.8 ppm (carbonyl resonance) in CDCl₃ are critical for verifying the morpholine and acetamide moieties .

Q. What safety protocols are essential for handling sulfanyl-containing intermediates during synthesis?

  • Methodological Answer : Avoid water contact to prevent hydrolysis, use fume hoods for volatile reagents, and employ personal protective equipment (PPE). Safety data for related sulfanyl compounds recommend immediate washing with soap/water for skin exposure and ethanol for equipment decontamination .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., solvent DMSO affecting membrane permeability). Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models to estimate LogP, solubility, and bioavailability. Predicted properties for structurally similar compounds (e.g., LogP = 3.2, hydrogen bond donors = 3) can guide prioritization of analogs . Molecular docking (e.g., AutoDock Vina) against targets like kinases or GPCRs can rationalize observed bioactivity .

Q. How can the morpholin-4-yl group’s role in target binding be experimentally probed?

  • Methodological Answer : Synthesize analogs with morpholine replacements (e.g., piperazine or thiomorpholine) and compare binding affinities via SPR or ITC. For example, replacing the morpholine oxygen with sulfur alters hydrogen-bonding capacity, impacting interactions with ATP-binding pockets .

Q. What strategies mitigate oxidation of the 3,4-dihydroquinazolin-4-one moiety during storage?

  • Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials. Add antioxidants (e.g., BHT at 0.1% w/v) and monitor degradation via HPLC-UV. Stability studies for related dihydroquinazolines show <5% decomposition over 6 months under these conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Validate target expression : Use Western blotting or qPCR to confirm receptor/enzyme levels in each cell line.

Cross-reference with structural analogs : Compare data to derivatives (e.g., 4-methoxyphenyl vs. 4-fluorophenyl substitutions) to identify pharmacophore-specific trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.